molecular formula C18H22ClNO2 B5712694 (2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine

(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine

Cat. No. B5712694
M. Wt: 319.8 g/mol
InChI Key: OLCZQXYOTFTNFU-UHFFFAOYSA-N
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Description

(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as 2C-C, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1972 by Jansen and Troxler, and since then, it has been studied for its potential applications in scientific research.

Scientific Research Applications

(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have also suggested that this compound may have potential therapeutic applications in the treatment of certain psychiatric disorders, such as depression and anxiety.

Mechanism of Action

The exact mechanism of action of (2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in the modulation of various neurotransmitters, including dopamine, norepinephrine, and glutamate, which are important for regulating mood, cognition, and perception.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has also been shown to produce mild hallucinogenic effects, such as visual distortions and alterations in color perception. Other effects include increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using (2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that its hallucinogenic effects may interfere with certain types of experiments, particularly those involving behavioral assays.

Future Directions

There are several potential future directions for research on (2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of the serotonin 2A receptor in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

The synthesis of (2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine involves the reaction between 2,5-dimethoxybenzaldehyde and 2-chloroethylamine hydrochloride in the presence of sodium borohydride. The resulting product is then reacted with methyl iodide to yield this compound. The final product is purified using column chromatography and recrystallization.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-20(13-15-6-4-5-7-16(15)19)11-10-14-8-9-17(21-2)18(12-14)22-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCZQXYOTFTNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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